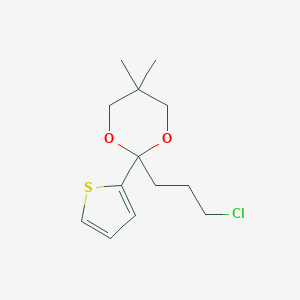
2,2'-(Methylarsanediyl)di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Methylarsanediyl)di(ethan-1-ol) is an organic compound that contains arsenic It is a type of organoarsenic compound, which means it has carbon-arsenic bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylarsanediyl)di(ethan-1-ol) typically involves the reaction of methylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{CH}_3\text{AsH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{As}(\text{CH}_2\text{CH}_2\text{OH})_2 ]
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Methylarsanediyl)di(ethan-1-ol) may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification steps may also be employed to enhance yield and purity.
化学反应分析
Types of Reactions
2,2’-(Methylarsanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to methylarsine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Methylarsine and related compounds.
Substitution: Chlorinated derivatives and other substituted products.
科学研究应用
2,2’-(Methylarsanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2,2’-(Methylarsanediyl)di(ethan-1-ol) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, affecting their function. The hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with different functional groups.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Arsenocholine: Similar structure but with a choline group instead of hydroxyl groups.
Uniqueness
2,2’-(Methylarsanediyl)di(ethan-1-ol) is unique due to its specific structure, which includes both arsenic and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
87993-18-8 |
|---|---|
分子式 |
C5H13AsO2 |
分子量 |
180.08 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(methyl)arsanyl]ethanol |
InChI |
InChI=1S/C5H13AsO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 |
InChI 键 |
BXDHJCQKWPFCAZ-UHFFFAOYSA-N |
规范 SMILES |
C[As](CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
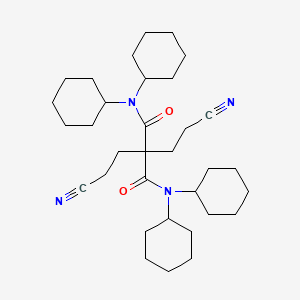

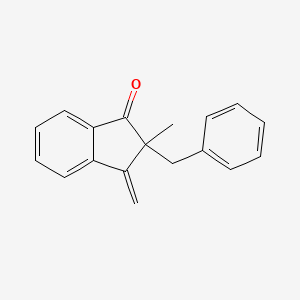
![1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B14400924.png)
![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
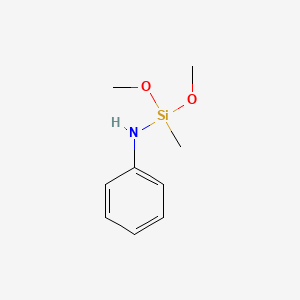
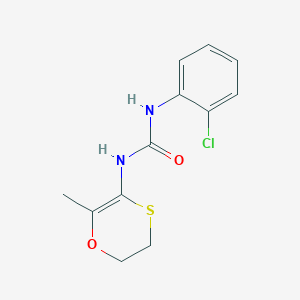
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)

